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Compound of Interest

Compound Name: Dactylfungin A

Cat. No.: B15581329 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals engaged in the NMR-based structure elucidation of Dactylfungin A. This

resource provides troubleshooting guides and frequently asked questions (FAQs) to address

common challenges encountered during NMR experiments and data interpretation for this

complex natural product.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Q1: My 1D ¹H NMR spectrum of Dactylfungin A is extremely crowded, especially in the

aliphatic region. How can I begin to assign the proton signals?

A1: Signal overlap is a significant challenge for Dactylfungin A due to its long, flexible side

chain and polyalcohol moiety.[1] A systematic approach using 2D NMR spectroscopy is

essential for resolving these overlapping signals.[1][2]

Initial Steps:

COSY (Correlation Spectroscopy): This experiment is the first step to identify proton-

proton (H-H) spin coupling networks. It will help you trace the connectivity within the

polyalcohol moiety and the long side chain.

TOCSY (Total Correlation Spectroscopy): Use TOCSY to reveal complete spin systems.

This is particularly useful for identifying all the protons belonging to the polyalcohol
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substructure.[1]

Troubleshooting Signal Overlap:

If key correlations are obscured in the COSY spectrum, consider running a TOCSY

experiment with varying mixing times to optimize magnetization transfer.

For severely overlapped regions, advanced techniques like pure-shift NMR experiments

can simplify the spectrum by collapsing multiplets into singlets.[1]

Q2: I'm having difficulty distinguishing between the numerous CH, CH₂, and CH₃ groups in the

¹³C NMR spectrum. What's the best approach?

A2: The long aliphatic side chain in Dactylfungin A results in many similar carbon signals.

DEPT/APT Experiments:

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) or APT (Attached

Proton Test) experiment. A DEPT-135 will show CH and CH₃ signals with positive phase

and CH₂ signals with negative phase. Quaternary carbons are absent. An APT experiment

will show CH and CH₃ with positive phase and CH₂ and quaternary carbons with negative

phase.

A DEPTQ pulse sequence can also be used to differentiate between CH, CH₂, CH₃, and

quaternary carbons in a single experiment.

Heteronuclear Correlation:

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that

correlates each proton with its directly attached carbon. By overlaying the HSQC with your

1D ¹H spectrum, you can definitively assign the carbon signals for many of the protonated

carbons, even in crowded regions.[2]

Q3: How can I confirm the connectivity between the α-pyrone core, the polyalcohol moiety, and

the long side chain?

A3: Long-range correlations are key to assembling the different fragments of Dactylfungin A.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations

between protons and carbons that are two or three bonds away. It is essential for connecting

the different substructures. For example, you should look for correlations from the protons on

the carbon adjacent to the α-pyrone ring to the carbons within the ring itself.[3][4]

Q4: The relative stereochemistry of the polyalcohol moiety is proving difficult to determine.

What NMR experiments can help?

A4: Determining the stereochemistry is often one of the most challenging aspects of structure

elucidation for polyketides like Dactylfungin A.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser

Effect Spectroscopy): These experiments detect through-space correlations between protons

that are physically close to each other (typically < 5 Å). The presence of NOE or ROE cross-

peaks provides strong evidence for the relative orientation of stereocenters.[1]

J-Coupling Analysis: Careful analysis of the coupling constants (³JHH) from a high-resolution

1D ¹H or a DQF-COSY spectrum can provide information about the dihedral angles between

protons on adjacent carbons, which can help in assigning relative stereochemistry.

Residual Dipolar Couplings (RDCs): For flexible molecules where NOEs may be ambiguous,

RDCs can provide long-range structural information. This is an advanced technique that may

require aligning the molecule in a specific medium.[1]

Dactylfungin A NMR Data
The following table summarizes the ¹H and ¹³C NMR data for Dactylfungin A recorded in

DMSO-d₆.[5]
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Position δC (ppm) δH (ppm), J (Hz)

2 163.7 (C)

3 99.6 (C)

4 168.1 (C)

5 99.3 (CH) 6.06 (s)

6 169.9 (C)

1' 74.2 (CH) 4.30 (d, J = 9.6)

2' 71.7 (CH) 4.02 (dd, J = 9.6, 8.7)

3' 73.1 (CH) 3.39–3.49 (m)

4' 36.9 (CH₂)
1.91 (dd, J = 11.4, 4.7), 1.23–

1.36 (m)

5' 77.1 (CH) 3.39–3.49 (m)

6' 64.7 (CH₂)

1" 44.2 (C)

2" 76.1 (CH) 4.24 (dd, J = 6.3, 4.7)

2"-OH 5.13 (br d, J = 4.7)

3" 126.7 (CH) 5.59 (dd, J = 15.6, 7.0)

4" 136.9 (CH) 6.30 (d, J = 15.6)

5" 133.0 (C)

6" 136.6 (CH) 5.39 (d, J = 9.6)

7" 39.2 (CH) 2.64 (m)

8" 40.1 (CH₂) 1.56 (m)

9" 28.1 (CH) 1.58 (m)

10" 45.0 (CH₂) 1.23–1.36 (m), 0.98 (m)

11" 28.5 (CH) 1.77 (m)
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12" 47.7 (CH₂)
2.13 (dd, J = 12.3, 3.6), 1.73

(m)

13" 137.0 (C)

14" 127.1 (CH) 5.91 (d, J = 10.8)

15" 123.2 (CH) 6.39 (dd, J = 15.3, 10.8)

16" 136.0 (CH) 6.22 (d, J = 15.3)

17" 133.1 (C)

18" 138.7 (CH) 5.33 (d, J = 9.6)

19" 34.3 (CH) 2.48 (m)

20" 30.4 (CH₂) 1.44 (m), 1.23–1.36 (m)

21" 12.3 (CH₃) 0.89 (t, J = 7.4)

22" 20.1 (CH₃) 1.17 (s)

23" 23.1 (CH₃) 1.13 (s)

24" 13.4 (CH₃) 1.81 (br s)

25" 65.1 (CH₂) 3.36 (br d, J = 5.6)

26" 21.6 (CH₃) 0.95 (d, J = 6.2)

27" 20.7 (CH₃) 0.85 (d, J = 6.3)

28" 16.9 (CH₃) 1.79 (br s)

29" 13.0 (CH₃) 1.83 (d, J = 0.6)

30" 21.1 (CH₃) 1.02 (d, J = 6.6)

Experimental Protocols
Sample Preparation

Dissolution: Dissolve 1-5 mg of purified Dactylfungin A in approximately 0.5-0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, as used in the reference data).[5]
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Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

1D NMR Data Acquisition

¹H NMR: Acquire a standard ¹H NMR spectrum to assess signal dispersion and overall

complexity.

¹³C NMR: Acquire a ¹³C NMR spectrum, preferably using a DEPTQ pulse sequence to

differentiate between CH, CH₂, CH₃, and quaternary carbons.

2D NMR Data Acquisition

The following are general guidelines for key 2D NMR experiments. Specific parameters should

be optimized on the spectrometer.

gCOSY (gradient-selected Correlation Spectroscopy):

Purpose: To identify ¹H-¹H scalar couplings.

Description: This experiment generates cross-peaks between protons that are coupled to

each other, typically through two or three bonds.

TOCSY (Total Correlation Spectroscopy):

Purpose: To identify all protons within a spin system.

Description: Cross-peaks are observed between a given proton and all other protons in its

spin system. A mixing time of 60-120 ms is typically used.

gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

Purpose: To correlate protons with their directly attached carbons.

Description: This experiment generates a cross-peak for each C-H bond, with the ¹H

chemical shift on one axis and the ¹³C chemical shift on the other.

gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
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Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.

Description: This experiment is crucial for connecting different structural fragments of the

molecule. The long-range coupling delay should be optimized based on an estimated

average J-coupling value (e.g., 8 Hz).

ROESY (Rotating-frame Overhauser Effect Spectroscopy):

Purpose: To determine the spatial proximity of protons for stereochemical analysis.

Description: ROESY is often preferred over NOESY for molecules of intermediate size like

Dactylfungin A, as it avoids the issue of zero NOE enhancement. A mixing time of 200-

500 ms is a good starting point.

Workflow for Dactylfungin A NMR Signal
Assignment
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1. Data Acquisition

2. Data Analysis & Structure Assembly

3. Structure Validation

1D ¹H NMR
(Assess complexity)

1D ¹³C & DEPTQ
(Identify C types)

2D COSY & TOCSY
(H-H spin systems)

2D HSQC
(Direct C-H correlation)

Assign spin systems
(Polyalcohol & side chain)

from COSY/TOCSY

Input

2D HMBC
(Long-range C-H)

Assign protonated carbons
using HSQC

Input

2D ROESY
(Spatial proximity)

Assemble fragments
(α-pyrone, polyalcohol, side chain)

using HMBC

Input

Determine relative stereochemistry
using ROESY & J-couplings

Input

Final Structure Proposal

Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation of Dactylfungin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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